3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- Thiazolidinone moiety: A five-membered ring containing sulfur and nitrogen atoms, with a 1,3-benzodioxol-5-ylmethyl substituent at position 3.
- (Z)-Configuration: The exocyclic double bond between the thiazolidinone and pyrido-pyrimidinone systems is stereospecific, influencing molecular geometry and intermolecular interactions .
- 2-Hydroxyethylamino substituent: Enhances solubility via hydrogen bonding and provides a site for derivatization .
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.
Properties
Molecular Formula |
C23H20N4O5S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-2-5-19-25-20(24-6-7-28)15(21(29)26(19)10-13)9-18-22(30)27(23(33)34-18)11-14-3-4-16-17(8-14)32-12-31-16/h2-5,8-10,24,28H,6-7,11-12H2,1H3/b18-9- |
InChI Key |
VOKVFAAPJDRJHG-NVMNQCDNSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the 1,3-Thiazolidin-4-one Core
The 1,3-thiazolidin-4-one ring system is constructed via a three-component reaction involving 1,3-benzodioxol-5-ylmethylamine (piperonylamine), 2-methoxybenzaldehyde, and mercaptoacetic acid under ultrasound irradiation. This method leverages the superior efficiency of ultrasonic energy to accelerate the condensation and cyclization steps, achieving higher yields (75–82%) compared to conventional thermal methods. The reaction proceeds through imine formation between the aldehyde and amine, followed by nucleophilic attack of mercaptoacetic acid to form the thiazolidinone ring.
Critical Reaction Parameters
- Solvent: Ethanol (EtOH) for optimal solubility and crystallization.
- Temperature: Room temperature (25°C), ultrasonicated at 40 kHz for 30 minutes.
- Molar Ratios: 1:1:1 (aldehyde:amine:mercaptoacetic acid).
The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized via cyclocondensation of 7-methyl-2-aminopyridine with ethyl acetoacetate under acidic conditions. Subsequent introduction of the (2-hydroxyethyl)amino group at position 2 is achieved through nucleophilic substitution using 2-aminoethanol in dimethylformamide (DMF) at 80°C for 6 hours.
Key Structural Features
- Stereoselectivity: The Z-configuration of the exocyclic double bond (C5=C) is confirmed via X-ray crystallography, showing a dihedral angle of 79.91° between the benzodioxole and pyrimidinone rings.
- Hydrogen Bonding: Intramolecular C–H···O interactions stabilize the twisted conformation of the thiazolidinone ring.
Knoevenagel Condensation for Exocyclic Double Bond Formation
The final step involves Knoevenagel condensation between the 5-methylene group of the thiazolidinone and the 3-position of the pyrido-pyrimidinone scaffold. This reaction is catalyzed by piperidine in refluxing toluene, yielding the target compound with >90% stereoselectivity for the Z-isomer.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (piperidine) | 10 mol% | 92 |
| Temperature | 110°C | 89 |
| Reaction Time | 12 hours | 91 |
Crystallographic and Spectroscopic Characterization
X-ray diffraction analysis of the compound reveals a twisted thiazolidinone ring (S1–C3 torsion angle: 92.50°), with the benzodioxole and pyrimidinone rings forming dihedral angles of 69.72° and 83.60°, respectively. Key spectroscopic data include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H), 6.92–6.85 (m, 3H, benzodioxole H), 4.72 (t, J = 5.2 Hz, 1H, -OH), 3.68 (q, J = 5.6 Hz, 2H, -CH₂OH).
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–C).
Purification and Yield Optimization
Recrystallization from ethanol yields pure product as yellow crystals (mp 218–220°C). The use of activated charcoal during filtration removes colored impurities, enhancing purity to >98% (HPLC).
Mechanistic Insights and Side Reactions
Competing pathways include over-condensation at the thiazolidinone C5 position, mitigated by strict stoichiometric control. Minor byproducts (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Isopropyl Analog ()
The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one replaces the benzodioxolylmethyl group with an isopropyl substituent. Key differences:
3-Benzyl Analog ()
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one substitutes benzodioxolylmethyl with a benzyl group.
- Electronic Properties : The benzyl group lacks the electron-donating methylenedioxy bridge, reducing aromatic stabilization and π-electron density .
- Bioactivity : Benzyl substituents are associated with moderate CYP450 inhibition, whereas benzodioxole derivatives may exhibit enhanced metabolic stability .
Variations in the Pyrido[1,2-a]pyrimidin-4-one Core
Piperazine-Substituted Derivatives ()
Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the thiazolidinone-thioxo system with a piperazine group.
- Solubility : Piperazine introduces basicity, improving solubility in acidic environments (e.g., pH < 4).
- Target Selectivity: Piperazine derivatives often target serotonin or dopamine receptors, whereas thiazolidinone-containing analogs may favor kinase or protease inhibition .
Thiadiazolo-Pyrimidine Analogs ()**
Compounds such as 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl derivatives feature a thiadiazole ring instead of thiazolidinone.
- Electron Density : Sulfur atoms in thiadiazole contribute to stronger electron-withdrawing effects, altering redox properties .
Comparative Data Table
Research Implications
- Pharmacokinetics : The benzodioxolylmethyl group in the target compound balances lipophilicity and metabolic stability, making it superior to isopropyl or benzyl analogs for oral bioavailability .
- Synthetic Feasibility : Microwave-assisted synthesis (as in ) could optimize yields for such complex heterocycles.
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving stereochemistry and confirming the (Z)-configuration .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Structural Overview
This compound features several key structural components:
- Benzodioxole moiety
- Thiazolidinone ring
- Pyrido-pyrimidine structure
The molecular formula is with a molecular weight of approximately 480.6 g/mol. The combination of these functional groups suggests a multifaceted interaction profile with various biological targets.
Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It likely interacts with specific enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites. This could lead to modulation of pathways involved in inflammation and cancer progression.
- Microtubule Disruption : The compound has been shown to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cell division. This mechanism may result in cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
For instance, IC50 values lower than 10 μM were reported for the Caco2 and HCT116 cell lines, indicating potent antitumor activity .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways. Its structural components suggest that it could inhibit cyclooxygenases or lipoxygenases, which are critical in the inflammatory response.
Study 1: Antitumor Activity
In a study evaluating various derivatives of thiazolidinones, the compound was identified as one of the most active against HCT116 cells with an IC50 value significantly lower than that of standard treatments. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and DYRK1A kinase, revealing sub-micromolar affinity. This suggests potential applications in treating neurological disorders where DYRK1A is implicated.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.6 g/mol |
| Anticancer Activity (IC50) | < 10 μM (Caco2, HCT116) |
| Mechanism of Action | Tubulin binding |
| Cell Line | IC50 Value (μM) |
|---|---|
| Huh7 | >10 |
| Caco2 | <8 |
| MDA-MB 231 | <10 |
| HCT116 | <6 |
Q & A
What are the optimal synthetic strategies for constructing the thioxo-thiazolidinone and pyrido-pyrimidinone moieties in this compound?
Level : Basic
Methodological Answer :
The thioxo-thiazolidinone core can be synthesized via cyclocondensation of 2-mercaptoacetic acid with an appropriate Schiff base precursor. For example, reacting 6-amino-1,3-dimethyluracil derivatives with aromatic aldehydes forms an intermediate Schiff base, which undergoes cyclization with 2-mercaptoacetic acid to yield the thiazolidinone ring . The pyrido-pyrimidinone scaffold may be assembled via a multi-step sequence involving:
Knoevenagel condensation to introduce the methylidene group.
Mitsunobu reaction or nucleophilic substitution to install the 2-hydroxyethylamino substituent.
Ring-closing strategies using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol to form the pyrimidin-4-one ring .
Characterization should include 1H/13C NMR to confirm regiochemistry and FT-IR to validate carbonyl and thione groups (e.g., peaks at ~1702 cm⁻¹ for C=O and ~1250 cm⁻¹ for C=S) .
How can spectroscopic methods confirm the Z-configuration of the methylidene group in the thiazolidinone ring?
Level : Basic
Methodological Answer :
The Z-isomer of the methylidene group can be distinguished via:
- 1H NMR : Coupling constants (J) between the methylidene proton and adjacent groups. For Z-configuration, J values typically range 10–12 Hz due to trans-coplanar geometry.
- NOESY/ROESY : Cross-peaks between the methylidene proton and the benzodioxol-methyl group confirm proximity, indicative of Z-stereochemistry.
- X-ray crystallography : Definitive confirmation via crystal structure analysis, which also resolves π-π stacking interactions in the pyrido-pyrimidinone core .
What in vitro assays are recommended to evaluate this compound’s antimicrobial activity, given its structural analogs?
Level : Advanced
Methodological Answer :
Based on structurally related thiazolidinone derivatives:
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Antifungal : Disk diffusion or microplate assays against C. albicans .
- Mechanistic studies :
- Enzyme inhibition : Target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric assays.
- Membrane disruption : Fluorescence assays with propidium iodide to assess cell permeability .
How do electron-withdrawing/donating substituents on the benzodioxol group affect reactivity and bioactivity?
Level : Advanced
Methodological Answer :
Substituent effects can be analyzed via Hammett plots or computational modeling (e.g., DFT):
- Synthetic reactivity : Electron-withdrawing groups (e.g., -NO₂) on the benzodioxol ring reduce nucleophilic attack during cyclization, lowering yields. Conversely, electron-donating groups (e.g., -OCH₃) enhance ring closure efficiency .
- Bioactivity : Methoxy groups improve lipophilicity and membrane penetration (logP ↑), enhancing antimicrobial activity. Halogen substituents (e.g., -Cl) increase electrophilicity, improving target binding (e.g., MIC values reduced by 50% in chlorinated analogs) .
What strategies mitigate challenges in isolating the Z-isomer during synthesis?
Level : Advanced
Methodological Answer :
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize the Z-isomer via dipole-dipole interactions.
- Temperature control : Low-temperature crystallization (e.g., 0–5°C) preferentially precipitates the Z-form due to lower solubility.
- Catalytic additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can steer stereoselectivity during Knoevenagel condensation .
How can conflicting data on the compound’s solubility and stability be resolved?
Level : Advanced
Methodological Answer :
- Solubility : Perform phase-solubility diagrams in buffered solutions (pH 1–10) to identify optimal conditions. For example, solubility in DMSO may vary due to hygroscopic impurities .
- Stability :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) with HPLC monitoring.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
What computational tools predict this compound’s binding affinity to cancer-related targets?
Level : Advanced
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or topoisomerases.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR models : Correlate substituent electronic parameters (σ, π) with IC₅₀ values from published thiazolidinone analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
